![molecular formula C18H24N6 B2790266 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine CAS No. 2415522-70-0](/img/structure/B2790266.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in the proliferation and survival of cancer cells. It also inhibits the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels and smooth muscle relaxation. Additionally, it has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also has vasodilatory effects, improves cardiac function, and reduces inflammation. Additionally, it has neuroprotective effects, improves cognitive function, and reduces oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to investigate its mechanism of action in more detail, which can provide insights into its potential therapeutic targets. Additionally, the development of new formulations and delivery methods can improve its solubility and stability, which can enhance its bioavailability and efficacy.
Synthesis Methods
The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 6-cyclobutyl-4-(4-morpholinyl)-1,3-diazinane in the presence of sodium hydride. The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the final product in high yield and purity.
Scientific Research Applications
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In cardiovascular diseases, it has been shown to have vasodilatory effects and improve cardiac function. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-13-10-14(2)22-18(21-13)24-8-6-23(7-9-24)17-11-16(19-12-20-17)15-4-3-5-15/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJBRUUSQCTCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

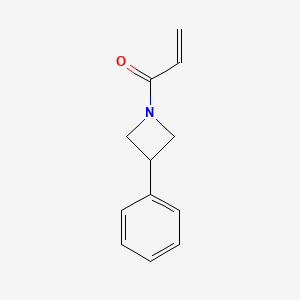

![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)
![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)


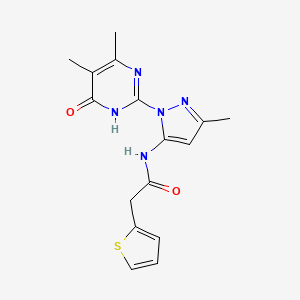
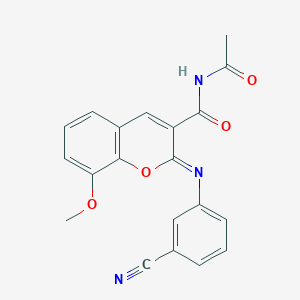

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)
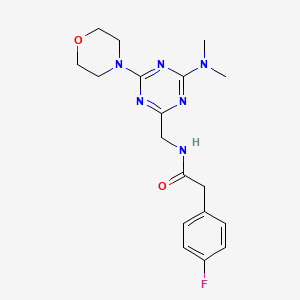
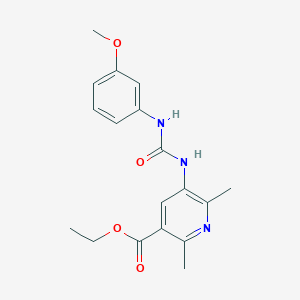
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)